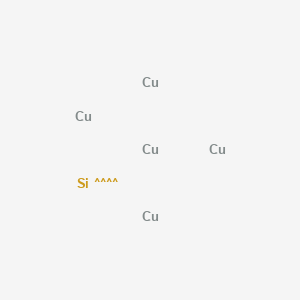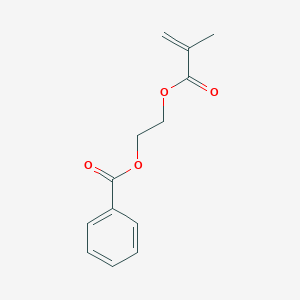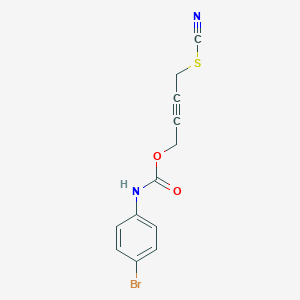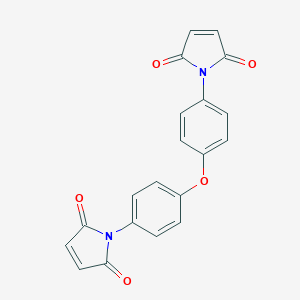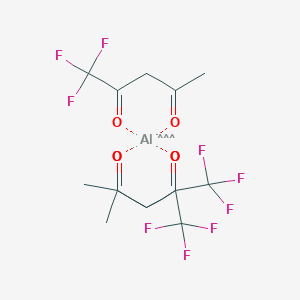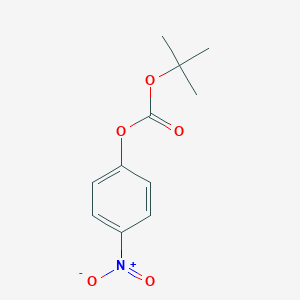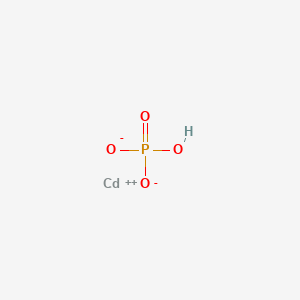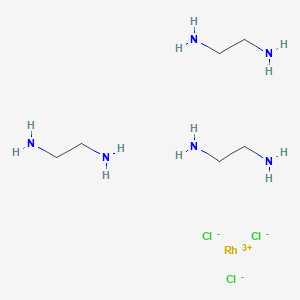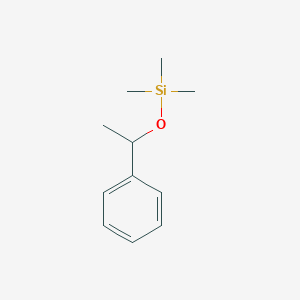
Silane, trimethyl(1-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-phenylethoxy)-, also known as TMSPE, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in the field of chemistry and biology for its ability to modify the surface properties of various materials, including glass, ceramics, and metals.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(1-phenylethoxy)- is based on its ability to react with the surface of materials. Silane, trimethyl(1-phenylethoxy)- contains a trimethylsilyl group, which is highly reactive and can react with a wide range of chemical groups. When Silane, trimethyl(1-phenylethoxy)- is applied to a surface, it reacts with the surface to form a covalent bond, which modifies the surface properties of the material.
Biochemical and Physiological Effects:
Silane, trimethyl(1-phenylethoxy)- has been shown to have minimal toxicity and is considered to be safe for use in scientific research. It is not known to have any significant biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Silane, trimethyl(1-phenylethoxy)- is its ability to modify the surface properties of materials without significantly altering the bulk properties of the material. This makes it an ideal compound for use in the development of analytical tools and biosensors. However, Silane, trimethyl(1-phenylethoxy)- is highly reactive and can be difficult to handle. It also requires careful storage and handling to prevent degradation.
Orientations Futures
There are many potential future directions for the use of Silane, trimethyl(1-phenylethoxy)- in scientific research. One area of interest is in the development of novel biosensors and analytical tools. Silane, trimethyl(1-phenylethoxy)- could also be used in the development of new materials with unique surface properties. Additionally, Silane, trimethyl(1-phenylethoxy)- could be used in the development of new drug delivery systems and other biomedical applications.
In conclusion, Silane, trimethyl(1-phenylethoxy)- is a versatile compound with a wide range of applications in scientific research. Its ability to modify the surface properties of materials makes it an ideal compound for use in the development of biosensors, microfluidic devices, and other analytical tools. While there are some limitations to its use, Silane, trimethyl(1-phenylethoxy)- has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of Silane, trimethyl(1-phenylethoxy)- involves the reaction of phenethyl alcohol with trimethylsilyl chloride in the presence of a base catalyst. This reaction results in the formation of Silane, trimethyl(1-phenylethoxy)-, which is a clear, colorless liquid with a boiling point of 140-142°C. The purity of Silane, trimethyl(1-phenylethoxy)- can be improved by distillation or column chromatography.
Applications De Recherche Scientifique
Silane, trimethyl(1-phenylethoxy)- has a wide range of applications in scientific research. One of its primary uses is as a surface modifier for various materials. Silane, trimethyl(1-phenylethoxy)- can be used to functionalize surfaces with a wide range of chemical groups, including amino, carboxyl, and hydroxyl groups. This makes it an ideal compound for use in the development of biosensors, microfluidic devices, and other analytical tools.
Propriétés
Numéro CAS |
14856-75-8 |
|---|---|
Formule moléculaire |
C11H18OSi |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
trimethyl(1-phenylethoxy)silane |
InChI |
InChI=1S/C11H18OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
BZOXVMMTSDEJEL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





